3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride
Overview
Description
“3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride” is a chemical compound with the molecular formula C9H19N3O2•2HCl and a molecular weight of 274.19 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring substituted with a 2-hydroxyethyl group and a 3-aminopropyl group .Scientific Research Applications
Pharmacological Actions and Metabolism
3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride, as part of arylpiperazine derivatives, has been extensively studied for its diverse pharmacological actions, primarily focusing on the treatment of depression, psychosis, or anxiety. These derivatives, including notable examples such as buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo extensive pre-systemic and systemic metabolism, involving CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects in humans and animals, although some also show affinity for other neurotransmitter receptors. The metabolites distribute extensively in tissues, including the brain, which is the target site of most arylpiperazine derivatives, and are primarily biotransformed by CYP2D6-dependent oxidation to hydroxylates, which are excreted as conjugates. The individual variability in the expression and activity of CYP3A4 and CYP2D6 affects the metabolite-to-parent drug ratios, impacting the pharmacological actions of these derivatives Caccia, S. (2007).
Therapeutic Uses and Molecular Design
Piperazine derivatives, including the chemical class to which this compound belongs, have been the focus of numerous patents and research studies for their therapeutic uses. These compounds are integral in the design of drugs for a wide range of applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, and anti-inflammatory agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules. The flexibility of piperazines as a building block for drug discovery is highlighted by their broad potential across different pharmacological activities, underlining the importance of further therapeutic investigations on this motif Rathi, A., Syed, R., Shin, H.-S., & Patel, R. V. (2016).
Anti-mycobacterial Activity
Research has also identified the significant role of piperazine and its analogues, including this compound, in combating Mycobacterium tuberculosis (MTB). The structural incorporation of piperazine as an essential building block has led to the development of potent anti-mycobacterial compounds, demonstrating notable activity against both multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This highlights the critical contribution of piperazine-based compounds in addressing the global challenge of tuberculosis through innovative medicinal chemistry and drug design Girase, P., Dhawan, S., Kumar, V., Shinde, S., Palkar, M., & Karpoormath, R. (2020).
Properties
IUPAC Name |
3-amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.2ClH/c10-2-1-9(14)12-5-3-11(4-6-12)7-8-13;;/h13H,1-8,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBZSODEXDQBFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661517 | |
Record name | 3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717904-40-0 | |
Record name | 3-Amino-1-[4-(2-hydroxyethyl)piperazin-1-yl]propan-1-one--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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